molecular formula C22H18Cl2N4 B184936 1,4-Bis(7-chloroquinolin-4-yl)piperazine CAS No. 31502-87-1

1,4-Bis(7-chloroquinolin-4-yl)piperazine

Cat. No.: B184936
CAS No.: 31502-87-1
M. Wt: 409.3 g/mol
InChI Key: XSMHXIXQAIQGTD-UHFFFAOYSA-N
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Description

1,4-Bis(7-chloroquinolin-4-yl)piperazine is an organic compound with the molecular formula C22H18Cl2N4. It is a solid, typically appearing as yellow crystals. This compound is characterized by its unique structure, which includes two quinoline rings and a piperazine ring, with chlorine atoms attached to the quinoline rings. It is known for its strong antibacterial and antiviral properties, as well as its potential antitumor activity .

Preparation Methods

The synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine can be achieved through various methods. One common synthetic route involves the reaction of 7-chloroquinoline with 1,4-diaminopiperazine. The reaction typically takes place under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,4-Bis(7-chloroquinolin-4-yl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, typically involving the reduction of the quinoline rings.

    Substitution: The chlorine atoms on the quinoline rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used[3][3].

Scientific Research Applications

1,4-Bis(7-chloroquinolin-4-yl)piperazine has a wide range of scientific research applications:

Comparison with Similar Compounds

1,4-Bis(7-chloroquinolin-4-yl)piperazine can be compared with other similar compounds, such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

    Hydroxychloroquine: Another antimalarial drug with a hydroxyl group added to the quinoline ring.

    Piperaquine: A compound with a similar piperazine core but different quinoline substituents.

The uniqueness of this compound lies in its dual quinoline structure and the presence of chlorine atoms, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4/c23-15-1-3-17-19(13-15)25-7-5-21(17)27-9-11-28(12-10-27)22-6-8-26-20-14-16(24)2-4-18(20)22/h1-8,13-14H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMHXIXQAIQGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=C5C=CC(=CC5=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359856
Record name 1,4-Bis(7-chloroquinolin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31502-87-1
Record name 1,4-Bis(7-chloroquinolin-4-yl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(7-chloroquinolin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS(7-CHLOROQUINOLIN-4-YL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D355AT4JYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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